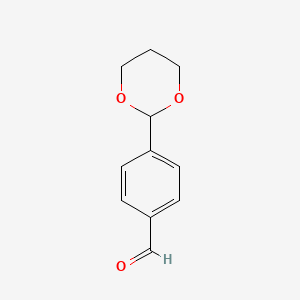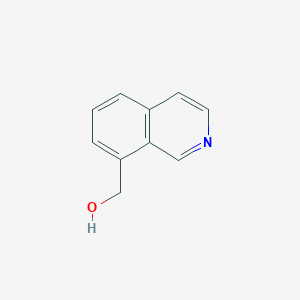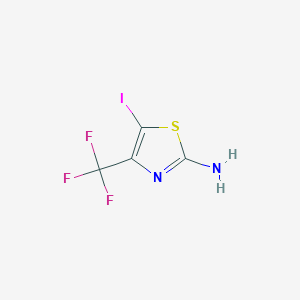
N-methylpyrrolidine-3-carboxamide
Descripción general
Descripción
N-methylpyrrolidine-3-carboxamide is a compound that falls within the category of pyrrolidine derivatives, which are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The compound's structure is characterized by the presence of a pyrrolidine ring, a carboxamide group, and a methyl group attached to the nitrogen atom of the pyrrolidine ring.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired stereoisomer. For instance, the asymmetric synthesis of 4-aminopyrrolidine-3-carboxylic acid stereoisomers has been achieved through diastereoselective conjugate addition, yielding high diastereomeric and enantiomeric excesses . Similarly, the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives involves coupling reactions using standard protocols, which could potentially be adapted for the synthesis of N-methylpyrrolidine-3-carboxamide derivatives .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often characterized by the presence of hydrogen bonding and other non-covalent interactions. For example, the structures of 1-methylpyrrole-2-carboxamide and 1-hydroxypyrrole-2-carboxamide have been analyzed using computational methods and X-ray crystallography, revealing the existence of N–H···O hydrogen bonds and C–H···O intramolecular interactions . These findings suggest that similar interactions may be present in the structure of N-methylpyrrolidine-3-carboxamide, influencing its conformation and stability.
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in a variety of chemical reactions. For instance, N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, which are structurally related to N-methylpyrrolidine-3-carboxamide, can be synthesized from α-amino acids and can undergo alkylation or reduction to form polysubstituted pyrrolidine derivatives . Additionally, the reaction between N-isocyaniminotriphenylphosphorane, aldimines, and Meldrum's acid has been used to synthesize N-aminopyrrolidine-2,5-diones diastereoselectively . These reactions highlight the reactivity of the pyrrolidine ring and the potential for further functionalization of N-methylpyrrolidine-3-carboxamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their substitution patterns. For example, polyamides based on 3,3′-dimethylnaphthidine, which includes a pyrrolidine structure, exhibit high glass transition temperatures and good thermal stability . Although not directly related to N-methylpyrrolidine-3-carboxamide, these findings suggest that pyrrolidine derivatives can possess significant thermal properties, which may be relevant for the application of N-methylpyrrolidine-3-carboxamide in material science or pharmaceutical formulations.
Aplicaciones Científicas De Investigación
Field
This compound is used in the field of agricultural science .
Application
N-methylpyrrolidine-3-carboxamide is used as a fungicide . Its fungicidal activity and spectrum depend on the aromatic ring and N-substituent at the amide moiety .
Method of Application
The compound is synthesized and its structure-activity relationships are examined as fungicides . The reaction mixture is stirred for 1hr at room temperature, poured into the 5% hydrochloric acid solution (30mL), and then extracted with ethyl acetate (30mL). The organic layer is washed successively with saturated sodium hydrogen carbonate solution and brine and then dried over Na2SO4 .
Results
Among them, N-(biphenyl-2-yl)-2-chloropyridine-3-carboxamide exhibited high activity against gray mold, and the corresponding 3-CF3-pyrazole-4-carboxamide exhibited higher activity .
Organocatalyst
Field
This compound is used in the field of organic chemistry .
Application
N-methylpyrrolidine is used as an effective organocatalyst for the regioselective synthesis of 3-hydroxy-3,5/6-di-aryl-1H-imidazo [1,2-a]imidazol-2 (3H)-ones .
Method of Application
The synthesis is achieved by means of a convenient and elegant condensation reaction between different aryl glyoxal monohydrates and guanidine hydrochloride under reflux conditions .
Results
The procedure encompasses low operating cost, availability of the starting substrates, reasonable reaction times, high reaction yield, operational simplicity, cleaner reaction profile, no harmful by-products, and the isolated product is in pure form .
Ligand for Copper-Catalyzed Goldberg-Type N-Arylation
Field
This compound is used in the field of inorganic chemistry .
Application
(S)-N-methylpyrrolidine-2-carboxylate, a derivative of natural L-proline, is used as an efficient ligand for the copper-catalyzed Goldberg-type N-arylation of amides with aryl halides .
Method of Application
The specific method of application or experimental procedures are not provided in the source .
Results
A variety of N-arylamides were synthesized in good to high yields .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-methylpyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-7-6(9)5-2-3-8-4-5/h5,8H,2-4H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOWXWSHDIGNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630500 | |
| Record name | N-Methylpyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylpyrrolidine-3-carboxamide | |
CAS RN |
1007870-02-1 | |
| Record name | N-Methylpyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylpyrrolidine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)
![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)

